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molecular formula C21H23ClN2O B8522613 1h-Indole,3-[2-[4-(4-chlorophenoxy)-1-piperidinyl]ethyl]-

1h-Indole,3-[2-[4-(4-chlorophenoxy)-1-piperidinyl]ethyl]-

Cat. No. B8522613
M. Wt: 354.9 g/mol
InChI Key: PYGLAWNLUMTKHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04031221

Procedure details

60 ml. of a 1M solution of boron trihydride in tetrahydrofuran are added dropwise to a stirred solution of 7.0 g of 1-(indol-3-ylglyoxyloyl)-4-(p-chlorophenoxy)piperidine in 135 ml. of tetrahydrofuran under nitrogen. The solution is stirred at ambient temperature for 18 hours and the tetrahydrofuran is removed under reduced pressure to give a white boron complex. The complex is destroyed by refluxing in 135 ml. of methanol with a few drops of glacial acetic acid. After cooling, the methanol is removed under reduced pressure to give a yellow oil. The oil is dissolved in ether, the ether is washed with water, dried and removed under reduced pressure to give a yellow oil. After standing under vacuum for a week, the oil crystallizes to a yellow solid. The solid is recrystallized from toluene and then from an ethanol and water mixture to give white crystals of 3-{2-[4-(p-chlorophenoxy)piperidyl]ethyl}indole, m.p. 132°-133° C.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(indol-3-ylglyoxyloyl)-4-(p-chlorophenoxy)piperidine
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
B.[NH:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]([C:11](=O)[C:12]([N:14]2[CH2:19][CH2:18][CH:17]([O:20][C:21]3[CH:26]=[CH:25][C:24]([Cl:27])=[CH:23][CH:22]=3)[CH2:16][CH2:15]2)=O)=[CH:3]1>O1CCCC1.CCOCC>[Cl:27][C:24]1[CH:23]=[CH:22][C:21]([O:20][CH:17]2[CH2:16][CH2:15][N:14]([CH2:12][CH2:11][C:4]3[C:5]4[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=4)[NH:2][CH:3]=3)[CH2:19][CH2:18]2)=[CH:26][CH:25]=1

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B
Name
1-(indol-3-ylglyoxyloyl)-4-(p-chlorophenoxy)piperidine
Quantity
7 g
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)C(C(=O)N1CCC(CC1)OC1=CC=C(C=C1)Cl)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution is stirred at ambient temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the tetrahydrofuran is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a white boron complex
CUSTOM
Type
CUSTOM
Details
The complex is destroyed
TEMPERATURE
Type
TEMPERATURE
Details
by refluxing in 135 ml
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the methanol is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
WASH
Type
WASH
Details
the ether is washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
WAIT
Type
WAIT
Details
After standing under vacuum for a week
CUSTOM
Type
CUSTOM
Details
the oil crystallizes to a yellow solid
CUSTOM
Type
CUSTOM
Details
The solid is recrystallized from toluene

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC1=CC=C(OC2CCN(CC2)CCC2=CNC3=CC=CC=C23)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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